3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O3.BrH/c1-26-19-13-12-17(15-20(19)27-2)22(25)16-23(18-9-5-3-6-10-18)21-11-7-4-8-14-24(21)22;/h3,5-6,9-10,12-13,15,25H,4,7-8,11,14,16H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZOFOLRTZGVRR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,4-dimethoxybenzaldehyde and phenylhydrazine can be used in a series of reactions including condensation and cyclization to form the desired imidazo[1,2-a]azepine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated or reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethoxyphenyl)-2-hydroxy-2-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide
- 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide apart is its specific structural configuration, which imparts unique chemical and biological properties.
Biological Activity
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines aromatic and heterocyclic elements that may contribute to various biological activities.
The molecular formula of the compound is with a molecular weight of 367.5 g/mol. The compound's structure includes a hexahydroimidazo[1,2-a]azepine ring system, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N2O3+ |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
| InChI Key | SDGCNDKOLODNNI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformations, affecting various biochemical pathways.
Antimicrobial Properties
Research has indicated that compounds similar to 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl may exhibit antimicrobial properties . Studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. This activity is likely related to the compound's ability to disrupt cellular membranes or inhibit essential metabolic pathways.
Anticancer Activity
The compound's structural features suggest potential anticancer activity . Preliminary studies have demonstrated that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Further research is needed to elucidate the specific mechanisms involved.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective effects . It could potentially protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways associated with neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Antimicrobial Study : A derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro.
- Cytotoxicity Assay : A study showed that the compound induced cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values indicating potent activity.
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, the compound demonstrated a protective effect by reducing apoptotic markers and enhancing cell viability.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
The synthesis typically involves multi-step reactions, such as cyclization of imidazoazepine precursors with substituted aromatic aldehydes under acidic or basic conditions. Key steps include controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or ethanol) to stabilize intermediates. Post-synthesis, purity is validated via HPLC (>95% purity threshold) and melting point analysis (e.g., 223–225°C for structurally similar compounds) . Confirmatory techniques like H NMR (DMSO-d) and C NMR are critical for structural verification, with aromatic protons appearing at δ 6.8–7.5 ppm and quaternary carbons near δ 160–170 ppm .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
A combination of ESI-HRMS (to confirm molecular ion peaks, e.g., [M+H] at m/z 550.0978), FT-IR (to detect hydroxyl and aromatic C-H stretches at 3200–3400 cm and 1600 cm, respectively), and 2D NMR (COSY, HSQC) is essential. For chromatographic validation, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities, while TLC (silica gel, ethyl acetate:hexane) monitors reaction progress .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH over 4 weeks, followed by LC-MS analysis, identify degradation products (e.g., hydrolysis of the methoxy group). Thermal gravimetric analysis (TGA) determines decomposition temperatures (>200°C for similar imidazoazepines) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed HRMS values (e.g., Δ < 3 ppm) may arise from isotopic impurities or solvent adducts. Use high-resolution instruments (e.g., Orbitrap MS) and deuterated solvents to minimize artifacts. For ambiguous NMR signals, NOESY or X-ray crystallography (as in benzofuro-imidazo analogs) resolves stereochemical conflicts .
Q. How can computational modeling predict reactivity and interaction with biological targets?
Density Functional Theory (DFT) optimizes the molecule’s geometry to calculate frontier molecular orbitals (HOMO-LUMO gap) for redox behavior. Molecular docking (AutoDock Vina) screens against kinases or GPCRs, leveraging the compound’s aromatic and hydrogen-bonding motifs. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .
Q. What experimental designs mitigate challenges in isolating intermediates during multi-step synthesis?
Employ flow chemistry for rapid quenching of reactive intermediates (e.g., azepine ring closure). Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents. Fractional crystallization (ethanol/water) or preparative HPLC isolates intermediates with >90% yield .
Q. How does the compound’s environmental fate align with green chemistry principles?
Assess biodegradability via OECD 301F (manometric respirometry) and photolytic degradation (UV-Vis irradiation in aqueous media). QSAR models predict ecotoxicity (e.g., LC for Daphnia magna), while life-cycle analysis evaluates solvent waste (e.g., replacing DMF with cyclopentyl methyl ether) .
Q. What mechanistic insights explain regioselectivity in derivatization reactions?
The hydroxyl group at C3 acts as a directing group, favoring electrophilic substitution at the para position of the dimethoxyphenyl ring. Substituent effects are quantified via Hammett plots (σ values) using derivatives with electron-withdrawing/donating groups .
Q. How can researchers optimize reaction yields when scaling from milligram to gram quantities?
Pilot-scale experiments (1–5 g) in jacketed reactors with precise temperature control (±2°C) and inert atmospheres (N) prevent oxidation. Kinetic studies identify rate-limiting steps (e.g., imidazole ring formation), which are optimized via catalyst screening (e.g., CuI for Ullmann couplings) .
Q. What methodologies validate the compound’s biological activity while minimizing false positives?
Use orthogonal assays: primary screens (e.g., enzyme inhibition at 10 µM), followed by SPR (binding affinity, K < 1 µM) and cellular viability assays (MTT, IC determination). Counter-screening against related targets (e.g., COX-2 for anti-inflammatory studies) ensures specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
